Differentiation by Molecular Weight and Lipophilicity for Pharmacokinetic Tuning
The target compound offers a distinct physicochemical profile compared to its key analogs. Its molecular weight (MW) and calculated LogP (cLogP) represent a balanced midpoint between lighter and heavier analogs, providing a unique starting point for property-based drug design. The 6-bromo analog possesses a significantly higher MW (202.05 g/mol) and likely higher lipophilicity, which can negatively impact solubility and increase the risk of promiscuous binding . Conversely, the 2,6-dichloro analog has a higher MW (192.05 g/mol) and increased cLogP (~2.1) which may offer different reactivity at the 2-position but at the cost of increased molecular complexity [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 157.60 g/mol; cLogP: 1.3589; PSA: 50.94 Ų |
| Comparator Or Baseline | 6-Bromo-N4-methylpyridine-3,4-diamine (MW: 202.05 g/mol) ; 2,6-Dichloro-N4-methylpyridine-3,4-diamine (MW: 192.05 g/mol; cLogP: ~2.1) [1] |
| Quantified Difference | Target compound MW is 28-34 g/mol lower than dichloro and bromo analogs; cLogP is ~0.7 units lower than the dichloro analog. |
| Conditions | Calculated physicochemical properties based on molecular structure. |
Why This Matters
For procurement, this means the target compound provides a unique balance of size and lipophilicity, making it a superior starting point for optimizing solubility and permeability relative to the heavier, more lipophilic bromo and dichloro analogs.
- [1] ChemSrc. (n.d.). 2,6-Dichloro-N4-methylpyridine-3,4-diamine (CAS 914942-86-2). View Source
